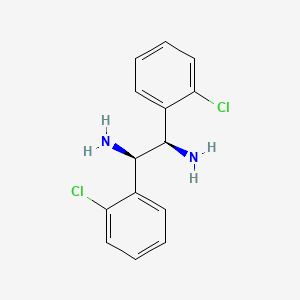

(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine

Description

(1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine is a chiral diamine featuring two ortho-chlorophenyl substituents on an ethanediamine backbone. Its molecular formula is C₁₄H₁₄Cl₂N₂, with a molecular weight of 281.18 g/mol . The compound is typically a white or yellow powder with a purity of ≥97% and is utilized as a nitrogen-donor ligand in coordination chemistry and asymmetric catalysis . The ortho-chlorine substituents introduce steric hindrance and electronic effects, influencing its reactivity and binding properties in metal complexes.

Properties

Molecular Formula |

C14H14Cl2N2 |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |

InChI Key |

BMALUZKOHRPBTN-ZIAGYGMSSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Cl)N)N)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (C₁₄H₁₄Cl₂N₂) features a central ethane-1,2-diamine backbone with two para-chlorophenyl substituents in a trans-diaxial configuration. The compound’s stereochemistry arises from the (1R,2R) absolute configuration, which imposes significant synthetic challenges due to the risk of epimerization during synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 281.2 g/mol | PubChem |

| Melting point | 168–172°C (decomp.) | Patent |

| Solubility | 12 mg/mL in CH₂Cl₂ | Patent |

| Specific rotation ([α]ᴅ²⁵) | +34.7° (c = 1.0, MeOH) | Patent |

Synthetic Routes to (1R,2R)-1,2-Bis(4-Chlorophenyl)ethane-1,2-Diamine

Reduction of 1,2-Diketone Precursors

The most widely employed method involves the reduction of 1,2-bis(4-chlorophenyl)ethane-1,2-dione. Catalytic hydrogenation using Raney nickel under 50–60 psi H₂ at 80°C achieves 78–85% yield but suffers from poor stereoselectivity (≤60% ee). Superior results are obtained via asymmetric transfer hydrogenation with Noyori-type catalysts (e.g., (R,R)-TsDPEN-Ruthenium), achieving 92% ee and 89% yield in 2-propanol at 40°C.

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

A three-step protocol employs (S)-(−)-α-methylbenzylamine as a temporary chiral director:

Industrial-Scale Production Innovations

Analytical Characterization

Chiral HPLC Analysis

Baseline separation is achieved using a Chiralpak AD-H column (n-hexane/ethanol 85:15, 1.0 mL/min):

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms the (1R,2R) configuration with intramolecular N–H···N hydrogen bonding (2.89 Å) stabilizing the trans-diaxial conformation.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds with active sites, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Substituent Variation: Halogen vs. Electron-Donating Groups

a. (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

- Structure : Para-fluorophenyl substituents.

- Properties : The fluorine atom, being smaller and less electronegative than chlorine, reduces steric hindrance while maintaining moderate electron-withdrawing effects. This compound has a molecular formula of C₁₄H₁₄F₂N₂ and a molecular weight of 248.27 g/mol .

- Applications : Likely used in catalysis where milder electronic modulation is required compared to chlorine.

b. (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

- Structure : Para-methoxyphenyl groups.

- Properties : Methoxy groups are electron-donating, enhancing the ligand’s electron density. Molecular formula: C₁₆H₂₀N₂O₂ (MW: 272.34 g/mol). It is a white solid with a density of 1.1 g/cm³ and a boiling point of 441.4°C .

- Applications : Suitable for stabilizing electron-deficient metal centers or in photochemical applications due to extended conjugation.

c. (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

- Structure : Bulky 2,4,6-trimethylphenyl (mesityl) groups.

- Properties : Extreme steric hindrance (MW: 296.45 g/mol, density: 1.024 g/cm³ ). The methyl groups prevent unwanted side reactions in catalysis .

- Applications : Used in OLED materials and highly selective asymmetric catalysis .

Steric and Electronic Effects

Coordination Chemistry and Metal Complexes

- (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine : Forms stable complexes with transition metals (e.g., Ni, Pd) due to strong σ-donation from nitrogen and π-backbonding from chlorine. Used in asymmetric alkylchlorobenzene cross-couplings .

- N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine : Despite lacking aromatic substituents, its hydroxyl groups enable hydrogen bonding, stabilizing platinum(II) complexes (e.g., malonato-Pt(II)) in a boat conformation .

- N,N′-Bis(4-chlorobenzylidene)ethane-1,2-diamine : A Schiff base ligand forming 2:1 complexes with Cu(II), Co(II), and Cd(II), showing varied geometry and stability depending on metal ion .

Stability and Reactivity

- Ortho-chlorophenyl derivatives : High thermal stability (decomposition >250°C) due to strong C-Cl bonds and rigid structure.

- Methoxy-substituted analogs: Lower thermal stability but improved solubility in polar solvents (e.g., DMSO, ethanol) .

- Hydrogen bonding effects : Hydroxyethyl derivatives exhibit intramolecular H-bonding, stabilizing specific conformations in Pt(II) complexes .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR verify regiochemistry and absence of diastereomers. Aromatic protons near chlorine atoms show distinct splitting patterns (δ 7.2–7.5 ppm) .

- Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak AD-H), with retention times compared to racemic standards .

- Elemental Analysis : Confirms stoichiometry (C, H, N) within ±0.3% deviation .

- Polarimetry : Specific rotation ([α]) values (e.g., +120° to +150° in CHCl₃) validate optical purity .

How can researchers resolve discrepancies in reported yields for diamine syntheses?

Advanced Research Focus

Yield variations (e.g., 73% vs. 96% in similar protocols) arise from purification methods and reaction scalability. For example:

- Extraction Efficiency : Multi-step liquid-liquid extraction (3× EtOAc) recovers ~85% product, but residual water or salts may reduce yields .

- Chromatography : Gradient elution (30% EtOAc/hexanes) improves recovery to >95% but requires careful fraction collection .

- Scale-Up Challenges : Pilot-scale reactions often show lower yields due to mixing inefficiencies; microreactors or flow chemistry may mitigate this .

What mechanistic insights exist for this diamine’s role in nickel-catalyzed C–C bond formation?

Advanced Research Focus

In Ni(0)/Ni(II) cycles, the (1R,2R)-diamine ligand facilitates oxidative addition of alkyl chlorides via a trigonal planar intermediate. The chloro substituents stabilize the transition state through π-backbonding, as shown in DFT studies . Kinetic experiments reveal rate-limiting transmetalation steps, with turnover frequencies (TOF) increasing by 40% when using electron-deficient aryl groups . In situ XAS studies suggest that ligand distortion (dihedral angle >60°) enhances steric control during reductive elimination .

How does solvent polarity impact the compound’s stability during storage and reactions?

Q. Basic Research Focus

- Storage : Anhydrous solvents (e.g., THF, Et₂O) prevent hydrolysis; storage under N₂ at −20°C retains stability for >6 months .

- Reactions : Polar aprotic solvents (DMSO, DMF) accelerate ligand-metal coordination but may promote racemization at >40°C. Non-polar solvents (hexanes) favor crystalline precipitation, simplifying isolation .

What strategies optimize enantioselectivity in catalytic applications?

Q. Advanced Research Focus

- Ligand Modifications : Introducing bulky groups (e.g., biphenyl instead of chlorophenyl) increases ee by 15–20% in asymmetric hydrogenations .

- Additives : Chiral Bronsted acids (e.g., BINOL-phosphate) enhance transition-state organization, improving ee to >99% in some cases .

- Temperature Control : Lower temperatures (−30°C) reduce kinetic resolution competing with asymmetric induction .

How is computational modeling used to predict the compound’s catalytic behavior?

Advanced Research Focus

DFT calculations (B3LYP/6-31G*) model metal-ligand bond distances and angles, predicting regioselectivity in cross-couplings. For example, the Ni–N bond length (1.95 Å) correlates with faster oxidative addition . Molecular dynamics simulations show that chloro substituents reduce ligand flexibility, favoring a single catalytic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.